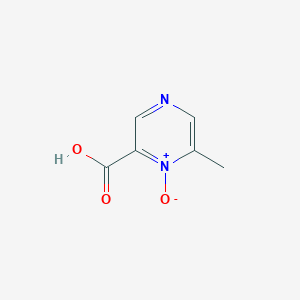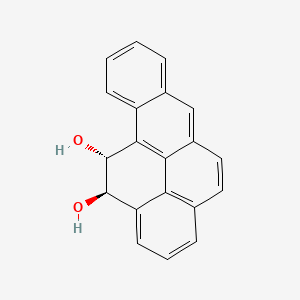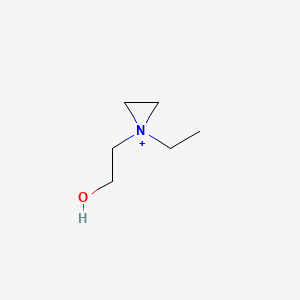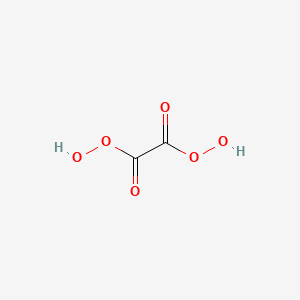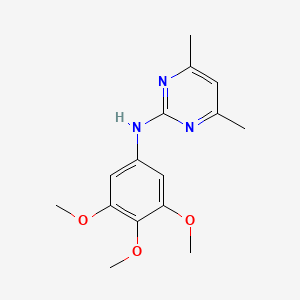
3,3',5,5,5',5'-hexamethyl-3,3'-bimorpholine-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and appropriate methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- could be explored for its potential therapeutic applications. Researchers may study its effects on various diseases and conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may also make it useful in catalysis or other industrial processes.
Mecanismo De Acción
The mechanism of action of (3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- involves its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, which can be elucidated through biochemical and molecular studies.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional methyl groups and dione functionality.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
2,2’-Bimorpholine: A related compound with a similar dione structure but different substitution patterns.
Uniqueness
(3,3’-Bimorpholine)-2,2’-dione, 3,3’,5,5,5’,5’-hexamethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
85337-18-4 |
|---|---|
Fórmula molecular |
C14H24N2O4 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-3-(3,5,5-trimethyl-2-oxomorpholin-3-yl)morpholin-2-one |
InChI |
InChI=1S/C14H24N2O4/c1-11(2)7-19-9(17)13(5,15-11)14(6)10(18)20-8-12(3,4)16-14/h15-16H,7-8H2,1-6H3 |
Clave InChI |
SXTIZAYCEOYVKM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
SMILES canónico |
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)C)C)C |
| 85337-18-4 | |
Sinónimos |
3,5,5-trimethyl-2-morpholinon-3-yl radical dimer TM 3 radical dimer TM-3 dime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


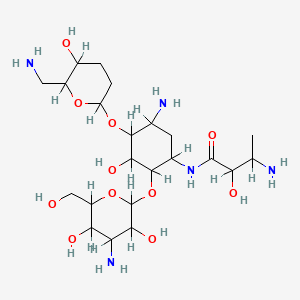
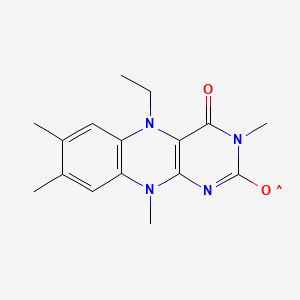
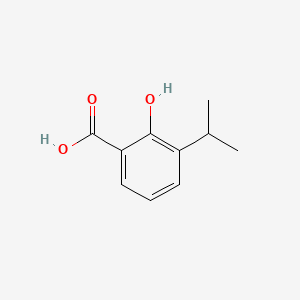
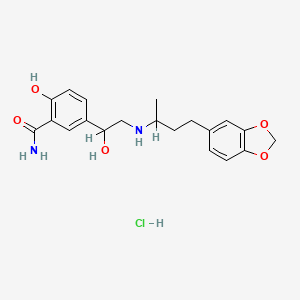
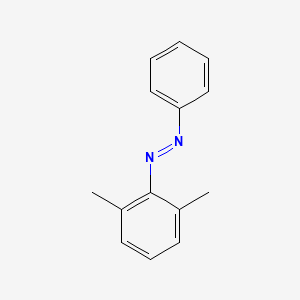
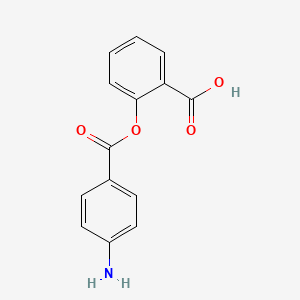

![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)
